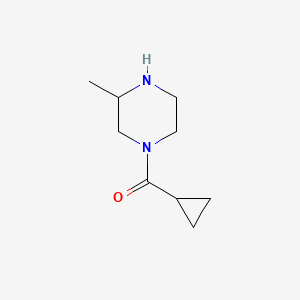

1-Cyclopropanecarbonyl-3-methylpiperazine

Overview

Description

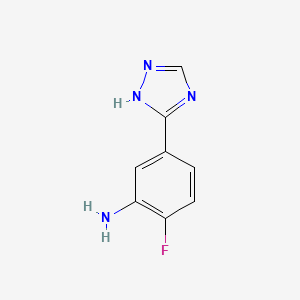

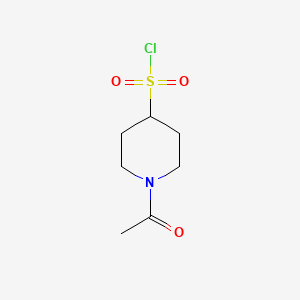

1-Cyclopropanecarbonyl-3-methylpiperazine is a cyclic organic compound containing a carbonyl group, a methyl group, and a cyclopropane ring. It has a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropanecarbonyl-3-methylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring (cyclopropane), 1 six-membered ring (piperazine), 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications

Ethylene Perception Inhibition in Agriculture

Ethylene Inhibition for Agricultural Improvement

The use of ethylene perception inhibitors, such as 1-Methylcyclopropene (1-MCP), has revolutionized the agricultural sector by improving the maintenance of product quality in fruits and vegetables. Research highlights the commercial adoption of 1-MCP, particularly in the apple industry, and explores its potential for other products. The effects of 1-MCP on a range of fruits are discussed, demonstrating its utility in delaying ripening and senescence, thereby extending shelf life and reducing waste (Watkins, 2006).

Advanced Organic Synthesis Techniques

Oxidation of Cyclopropane Derivatives

A comprehensive review on the oxidation of cyclopropane-containing hydrocarbons and their derivatives underlines the development of efficient methods for transforming these compounds into carbonylcyclopropanes. This process is crucial for organic synthesis, offering a direct pathway to valuable intermediates while adhering to the principles of atom economy (Sedenkova et al., 2018).

Pharmacological Research

Phenylpiperazine Derivatives in Medicine

The versatility of the N-phenylpiperazine scaffold in medicinal chemistry is highlighted, with recent patents suggesting its potential beyond CNS disorders. This review encourages further exploration of phenylpiperazine derivatives across various therapeutic areas, emphasizing the scaffold's adaptability and druglikeness (Maia et al., 2012).

Green Chemistry and Environmental Applications

Stabilization and Controlled Release of Gaseous Compounds

Innovations in the stabilization and controlled release of active compounds like 1-MCP for agricultural use are discussed. Such technologies offer safer, more efficient means to enhance the safety and quality of fresh produce, marking significant advancements in food science and post-harvest technologies (Chen et al., 2020).

Safety And Hazards

properties

IUPAC Name |

cyclopropyl-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKFZMQRBPBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropanecarbonyl-3-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)